Technical Guide: Synthesis and Characterization of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride
Technical Guide: Synthesis and Characterization of 1,3-di-tert-butyl-1H-imidazol-3-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride, a key precursor for the generation of N-heterocyclic carbenes (NHCs). NHCs are a class of compounds with significant applications in organometallic chemistry, catalysis, and materials science. The sterically demanding di-tert-butyl substitution pattern of this particular imidazolium salt imparts unique properties to the corresponding carbene, influencing the stability and reactivity of its metal complexes.
Compound Identification and Properties
1,3-di-tert-butyl-1H-imidazol-3-ium chloride is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 157197-54-1 | [1][2] |
| Molecular Formula | C₁₁H₂₁ClN₂ | [1][2] |
| Molecular Weight | 216.75 g/mol | [1][2] |
| Melting Point | 209 °C | [2] |
| Physical Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Store at 4°C, protect from light, under an inert atmosphere (e.g., nitrogen) | [2] |
Synthesis
A plausible synthetic workflow is illustrated below:
Representative Experimental Protocol
This protocol is a representative example based on general procedures for the synthesis of similar imidazolium salts and should be optimized for specific laboratory conditions.
Materials:
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1-tert-butylimidazole
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tert-butyl chloride (excess)
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Anhydrous polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran (THF))
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Anhydrous diethyl ether or other suitable non-polar solvent for washing
Procedure:
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To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-tert-butylimidazole and the anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add an excess of tert-butyl chloride to the stirred solution.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
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If a precipitate has formed, collect the solid by filtration. If no precipitate is present, remove the solvent under reduced pressure.
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Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or acetone.
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Dry the purified product under vacuum to yield 1,3-di-tert-butyl-1H-imidazol-3-ium chloride as a solid.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. The following tables summarize the expected data from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| C(CH₃)₃ | ~1.76 | Singlet | 18H | Protons of the two tert-butyl groups |
| N-CH-CH-N | ~7.5-7.8 | Doublet or Triplet | 2H | Protons at the C4 and C5 positions of the imidazolium ring |
| N-CH-N | ~9.0-10.0 | Singlet | 1H | Proton at the C2 position of the imidazolium ring |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| C(CH₃)₃ | ~30-32 | Methyl carbons of the tert-butyl groups |
| C(CH₃)₃ | ~60-62 | Quaternary carbons of the tert-butyl groups |
| N-CH-CH-N | ~120-125 | Carbons at the C4 and C5 positions of the imidazolium ring |
| N-CH-N | ~135-140 | Carbon at the C2 position of the imidazolium ring |
Note: The exact chemical shifts may vary depending on the solvent used for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3150-3050 | C-H stretching of the imidazolium ring |
| ~2980-2870 | C-H stretching of the tert-butyl groups |
| ~1570-1550 | C=N and C=C stretching of the imidazolium ring |
| ~1470-1450 | C-H bending of the tert-butyl groups |
| ~1170 | C-N stretching |
| ~800-600 | Out-of-plane C-H bending of the imidazolium ring |
Mass Spectrometry (MS)
| Technique | Expected m/z | Assignment |
| ESI-MS (+) | 181.17 | [M-Cl]⁺, corresponding to the cationic portion of the molecule, [C₁₁H₂₁N₂]⁺ |
Logical Relationships in Characterization
The logical flow for confirming the structure of the synthesized product is outlined below.
Conclusion
This technical guide has outlined the synthesis and characterization of 1,3-di-tert-butyl-1H-imidazol-3-ium chloride. While a specific, detailed experimental protocol from a primary research article was not identified in the literature search, a representative method has been provided based on the synthesis of analogous compounds. The expected characterization data presented here should serve as a valuable reference for researchers working with this and related N-heterocyclic carbene precursors. The unique steric bulk provided by the tert-butyl groups makes this compound an important building block for the development of novel catalysts and materials.
